1-Boc-1-ethylhydrazine
Overview
Description
1-Boc-1-ethylhydrazine, also known as tert-butyl 1-ethylhydrazine-1-carboxylate, is a chemical compound with the molecular formula C7H16N2O2 and a molecular weight of 160.22 g/mol . It is commonly used in organic synthesis as a building block for various chemical reactions and is known for its stability and reactivity.
Scientific Research Applications
1-Boc-1-ethylhydrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is utilized in the development of new therapeutic agents and drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Safety and Hazards
Tert-butyl 1-ethylhydrazinecarboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as flammable and may cause acute oral toxicity and acute inhalation toxicity. It may also cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Mechanism of Action
Target of Action
Tert-butyl 1-ethylhydrazinecarboxylate is a chemical compound that is used in various chemical reactions. It is known that hydrazine derivatives, like tert-butyl 1-ethylhydrazinecarboxylate, often interact with various biological targets, including enzymes and receptors, in their role as synthetic intermediates .
Mode of Action
For instance, it can be involved in the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates . This process is facilitated by a catalytic protocol using two commercial reagents: the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB•+), and triethylsilane .
Biochemical Pathways
It’s known that hydrazine derivatives can be involved in various biochemical processes, including the synthesis of novel organic compounds .
Pharmacokinetics
It’s known that the physicochemical properties of a compound, such as lipophilicity and water solubility, can significantly impact its bioavailability .
Result of Action
It’s known that this compound can facilitate the cleavage of the c−o bond in tert-butyl carbamates, carbonates, esters, and ethers in a high isolated yield of up to 95% .
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°c . These conditions help maintain the stability and efficacy of the compound.
Preparation Methods
1-Boc-1-ethylhydrazine can be synthesized through several synthetic routes. One common method involves the reaction of ethylhydrazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature . The product is then purified through standard techniques such as distillation or recrystallization.
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Boc-1-ethylhydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or azines using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into primary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-Boc-1-ethylhydrazine can be compared with other similar compounds such as 1-Boc-1-methylhydrazine. While both compounds have Boc-protected hydrazine groups, this compound has an ethyl group, whereas 1-Boc-1-methylhydrazine has a methyl group. This difference in alkyl groups can influence their reactivity and applications .
Similar compounds include:
- 1-Boc-1-methylhydrazine
- 1-Boc-1-propylhydrazine
- 1-Boc-1-butylhydrazine
Each of these compounds has unique properties and applications, making them valuable in different areas of research and industry.
Properties
IUPAC Name |
tert-butyl N-amino-N-ethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-5-9(8)6(10)11-7(2,3)4/h5,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAWWZVWLRCTOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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